

Application Notes and Protocols for Kira6

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Compound of Interest

Compound Name: Kira6

Cat. No.: B608349

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Authors: Researchers, scientists, and drug development professionals.

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Abstract

Kira6 is a potent and allosteric inhibitor of the inositol-requiring enzyme 1 α (IRE1 α) kinase, a key mediator of the unfolded protein response (UPR).^{[1][2]} It has demonstrated efficacy in preserving cell viability and function under endoplasmic reticulum (ER) stress conditions in various cell types and rodent models.^[2] These application notes provide detailed protocols for the dissolution and storage of **Kira6**, as well as methodologies for its use in common cell-based assays.

Chemical Properties

Property	Value	Reference
Chemical Name	N-[4-[8-amino-3-(1,1-dimethylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoromethyl)phenyl]-urea	[1]
Synonyms	IRE1 Inhibitor IV, IRE1 α Kinase Inhibiting RNase Attenuator 6	[1][3]
CAS Number	1589527-65-0	[1]
Molecular Formula	C ₂₈ H ₂₅ F ₃ N ₆ O	[4]
Molecular Weight	518.53 g/mol	[4]
Purity	≥98%	[1]

Solubility

Kira6 is a crystalline solid with solubility in various organic solvents.[1] It is important to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially in DMSO.[2] Sonication or gentle heating (to 37°C) can be used to aid dissolution.[3][4][5]

Solvent	Solubility	Reference
DMSO	≥ 5 mg/mL (9.64 mM) to 100 mg/mL (192.85 mM)	[2][3][4][6]
Ethanol	2 mg/mL (3.86 mM) to 5 mg/mL	[1][3][4]
DMF	15 mg/mL	[1]
DMF:PBS (pH 7.2) (1:2)	0.3 mg/mL	[1]

For in vivo studies, specific formulations are required to ensure solubility and bioavailability. The following are examples of formulations that yield a clear solution:

Formulation	Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 0.5 mg/mL (0.96 mM)	[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 0.5 mg/mL (0.96 mM)	[5]
10% DMSO, 90% Corn Oil	≥ 0.5 mg/mL (0.96 mM)	[5]

Storage and Stability

Proper storage of **Kira6** is crucial to maintain its activity. Both the lyophilized powder and solutions should be stored under specific conditions to prevent degradation.

Form	Storage Temperature	Stability	Reference
Lyophilized Powder	-20°C	≥ 3 years	[4]
Lyophilized Powder	4°C	2 years	[6]
In Solvent	-80°C	≥ 1 year	[4][5]
In Solvent	-20°C	1 to 6 months	[3][5][6]

General Storage Guidelines:

- Store lyophilized powder at -20°C, protected from light.[7]
- Before opening, allow the vial to warm to room temperature to prevent moisture absorption.
- For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
- When not in use, keep vials tightly capped.

Experimental Protocols

Preparation of Stock Solutions

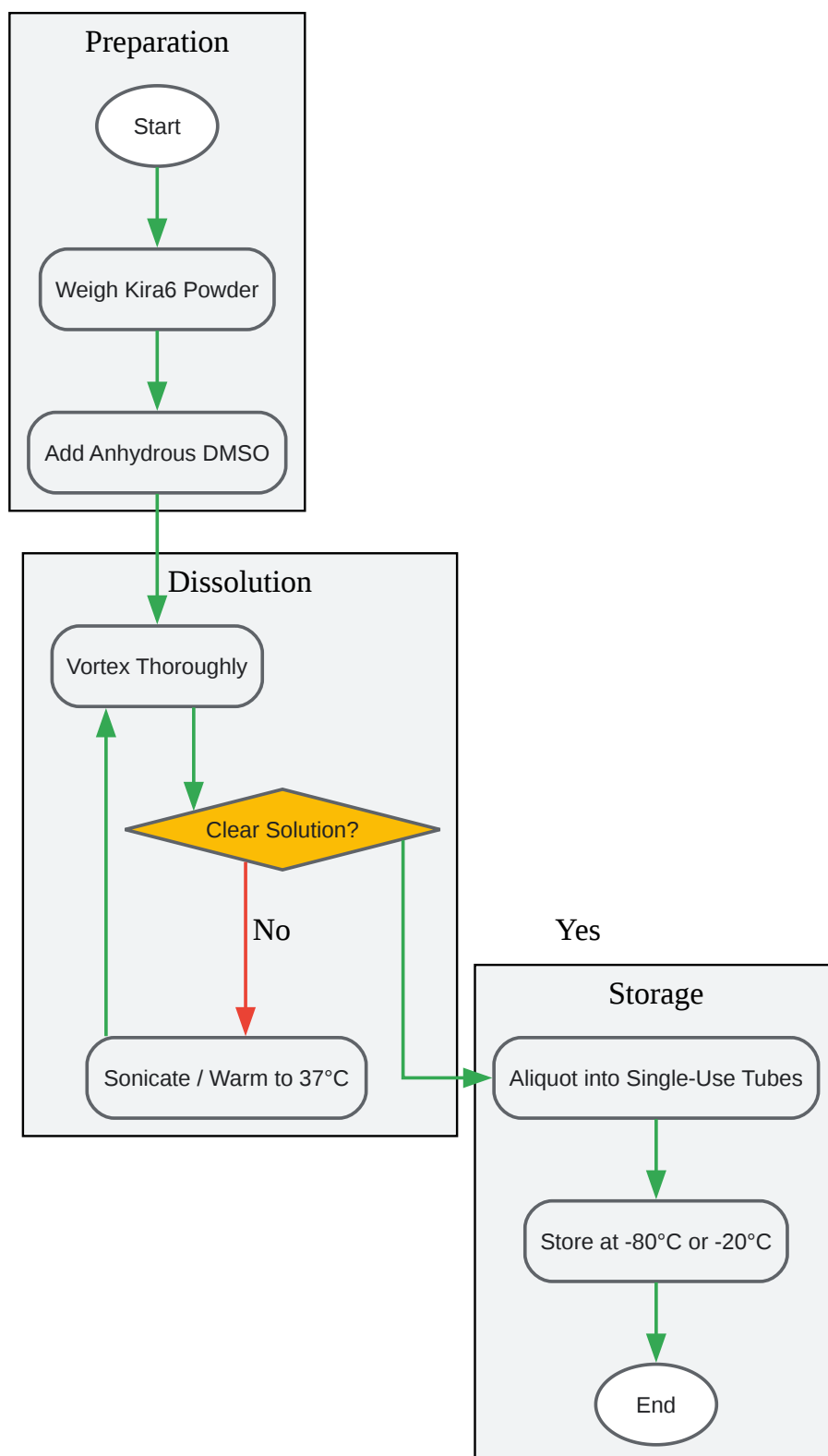
This protocol describes the preparation of a 10 mM stock solution of **Kira6** in DMSO.

Materials:

- **Kira6** powder
- Anhydrous DMSO
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate the **Kira6** vial to room temperature before opening.
- Weigh the desired amount of **Kira6** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of **Kira6**, add 192.85 μ L of DMSO).
- Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
- If precipitation is observed, sonicate the solution for 5-10 minutes or warm it to 37°C until the solution is clear.[\[4\]](#)[\[5\]](#)
- Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[\[5\]](#)



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Caption: Workflow for preparing **Kira6** stock solution.

Cell-Based Assay Protocol: Inhibition of ER Stress-Induced XBP1 Splicing

This protocol outlines a method to assess the inhibitory activity of **Kira6** on IRE1 α -mediated XBP1 mRNA splicing in a cell-based assay.

Materials:

- Cells (e.g., INS-1, HEK293T)
- Complete cell culture medium
- **Kira6** stock solution (10 mM in DMSO)
- ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm))
- Phosphate-buffered saline (PBS)
- RNA extraction kit
- RT-PCR reagents and instrument

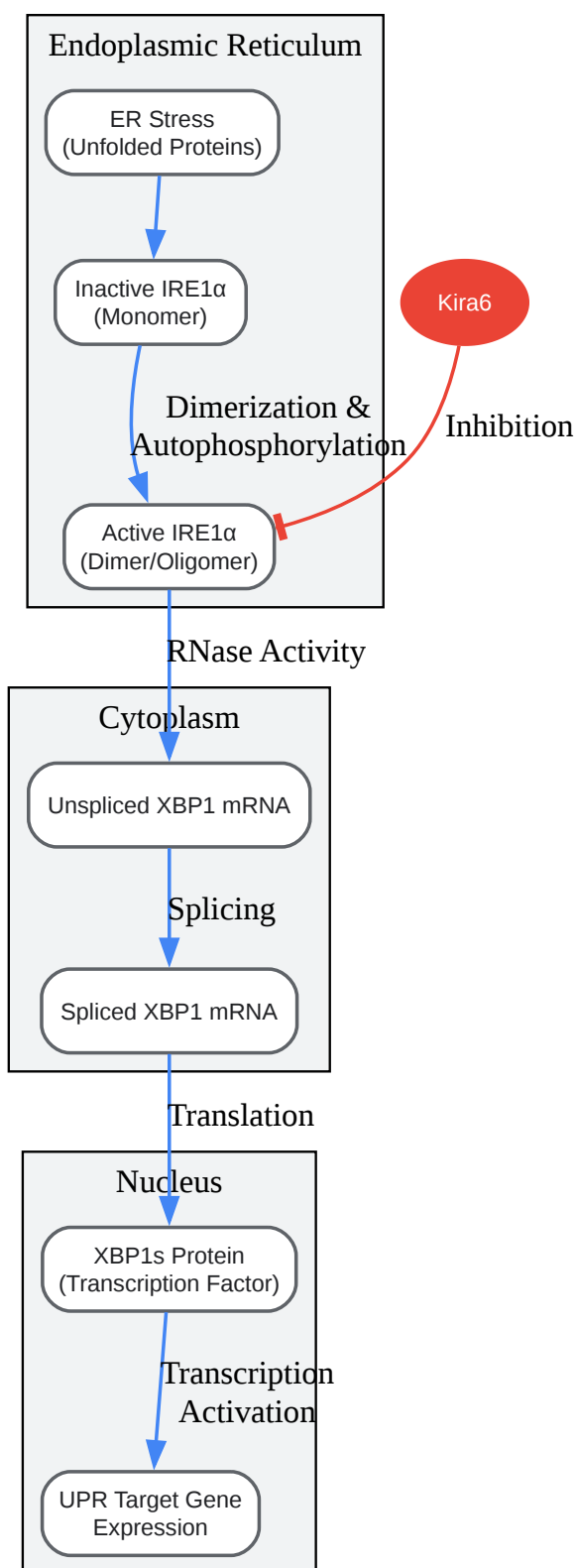
Procedure:

- Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- The next day, pre-treat the cells with various concentrations of **Kira6** (e.g., 0.1, 0.3, 1, 3, 10 μ M) or vehicle (DMSO) for 1 hour.[\[2\]](#)
- Induce ER stress by adding an appropriate concentration of Tg (e.g., 1 μ M) or Tm (e.g., 2.5 μ g/mL) to the cell culture medium.
- Incubate the cells for an additional 4-6 hours.
- Wash the cells with ice-cold PBS and lyse them for RNA extraction according to the manufacturer's protocol.

- Perform RT-PCR using primers that flank the XBP1 splice site to distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms.
- Analyze the PCR products by gel electrophoresis to visualize the inhibition of XBP1 splicing in **Kira6**-treated cells compared to the vehicle control.

Signaling Pathway

Kira6 is an allosteric inhibitor of the IRE1 α kinase domain.[1] Under ER stress, IRE1 α dimerizes and autophosphorylates, activating its RNase domain.[8] This leads to the unconventional splicing of XBP1 mRNA, producing the active transcription factor XBP1s.[2][8] XBP1s then translocates to the nucleus and upregulates genes involved in restoring ER homeostasis. **Kira6** binds to the kinase domain of IRE1 α , preventing its autophosphorylation and subsequent RNase activation, thereby inhibiting XBP1 splicing.[2]



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Caption: Mechanism of action of **Kira6** on the IRE1α signaling pathway.

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